1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one
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Overview
Description
1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities. Pyrazolopyrimidines have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times. This method involves the use of ultrasonic waves to promote the reaction, resulting in higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium ethoxide, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Medicine: The compound exhibits anticancer activity by inhibiting the proliferation of cancer cells. It has also been investigated for its antiviral and anti-inflammatory properties.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other signaling pathways involved in inflammation and viral replication, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another analog with potential anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: Compounds with similar structural features and diverse pharmacological activities
Uniqueness
1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit CDK2 and other molecular targets makes it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18-20-16(14-9-5-2-6-10-14)15-11-19-22(17(15)21-18)12-13-7-3-1-4-8-13/h1-11,16H,12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZNDXVZJICAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(NC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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